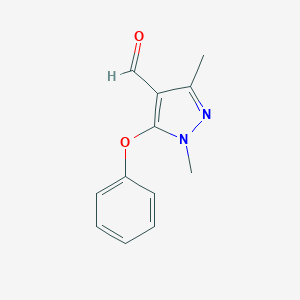

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPDOWYSKMISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427663 | |

| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109925-10-2 | |

| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences

An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and discuss its proven and potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and development professionals, offering both theoretical insights and practical, actionable protocols.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions.[3][4] The presence of the pyrazole nucleus is a defining characteristic of numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] The scaffold's value lies in its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which span anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[4][5][6] The compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde represents a strategically functionalized member of this class, offering multiple points for chemical elaboration.

Core Properties of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

A thorough understanding of a compound's fundamental properties is critical for its effective application. This section outlines the key identifiers and physicochemical characteristics of the title compound.

Chemical Identity

The molecule consists of a central pyrazole ring substituted at positions 1, 3, 4, and 5. A methyl group is attached to each nitrogen atom (N1 and N3), a phenoxy group is located at C5, and a reactive carbaldehyde (formyl) group is at C4.

Caption: Chemical Structure of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Physicochemical Data Summary

The following table summarizes the key computed and experimentally available data for the compound.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | PubChem[7] |

| CAS Number | 109925-10-2 | PubChem[7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[7] |

| Molecular Weight | 216.24 g/mol | PubChem[7] |

| Appearance | Solid (predicted) | --- |

| InChIKey | WCLPDOWYSKMISR-UHFFFAOYSA-N | PubChem[7] |

| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | PubChem[7] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available.[3] For 4-formyl pyrazoles, the Vilsmeier-Haack reaction is a particularly powerful and common strategy.[8][9] An alternative and highly effective approach for this specific substitution pattern involves nucleophilic aromatic substitution.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of a pre-formed, halogenated pyrazole carbaldehyde with a phenoxide nucleophile. This pathway is advantageous as it builds the core scaffold first and introduces the phenoxy group in a subsequent, high-yielding step. A plausible precursor is 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via Vilsmeier-Haack formylation of the corresponding 1,3-dimethyl-5-chloropyrazole.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[10][11]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and phenol (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the resulting mixture to 110-120°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10x the volume of DMF).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

-

Final Product: Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.[10]

Chemical Reactivity and Derivatization Landscape

The title compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde provides a handle for nucleophilic additions and condensations, while the pyrazole ring can undergo further modifications.

Reactions of the Aldehyde Functional Group

The carbaldehyde at the C4 position is the primary site of reactivity.[12] It can be readily transformed into a variety of other functional groups, making it a versatile synthetic hub.

Caption: Reactivity map of the aldehyde group.

Protocol: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde Oxime

The conversion of the aldehyde to its oxime is a critical step in the synthesis of certain agrochemicals and can serve as a protecting group or precursor for other functionalities.[13][14]

-

Dissolution: Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.[13]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution.[13][14]

-

Base Addition: Under stirring, add an aqueous solution of potassium hydroxide (1.1 eq).[13]

-

Reaction: Heat the mixture at 60°C for 1-2 hours.

-

Isolation: Remove methanol under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain the final oxime product.[13]

Applications in Drug Discovery and Agrochemicals

The structural motifs within 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde and its derivatives are found in molecules with significant biological activity.

Role as a Key Intermediate for Agrochemicals

The oxime derivative of the title compound, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine, is a known intermediate in the synthesis of the acaricide (mite and tick killer) Fenpyroximate.[13][14] This highlights the compound's established value in the agrochemical industry.

Scaffolding for Novel Therapeutics: TGR5 Agonists

Research has identified 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, which are directly derivable from the title compound via oxidation to the carboxylic acid followed by amide coupling, as highly potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[15] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of this novel chemotype underscores the potential of the 1,3-dimethyl-5-phenoxy-pyrazole scaffold in developing new human medicines.[15]

Conclusion

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a compound of considerable strategic importance. Its synthesis is achievable through well-understood chemical transformations. The presence of a reactive aldehyde handle on a biologically relevant pyrazole scaffold makes it an exceptionally versatile building block for creating complex molecules. Its demonstrated utility as an intermediate in the production of agrochemicals and its potential as a scaffold for novel TGR5 agonists validate its significance for both industrial and academic researchers. This guide provides the foundational knowledge required to leverage the properties of this compound for advanced applications in chemical synthesis and drug discovery.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available from: [Link]

-

Geronikaki, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 987. Available from: [Link]

-

Bansal, R. K., & Kumar, S. (2016). Review: biologically active pyrazole derivatives. RSC Advances, 6(108), 106355-106378. Available from: [Link]

-

Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Chemistry, 3(2), 373-384. Available from: [Link]

-

Shaikh, I. N., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemsrc. (n.d.). PYRAZOLE-1,3-DIMETHYL-5-PHENOXY-4-OXIME. Retrieved from: [Link]

-

ChemBK. (2024). Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime. Retrieved from: [Link]

-

Shen, Y. J., et al. (2011). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3510. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved from: [Link]

-

Al-Mousawi, S. M., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(24), 7586. Available from: [Link]

-

PubChem. (n.d.). N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Cui, J., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 23(5), 1438-1442. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from: [Link]

-

Pathan, S. A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4160. Available from: [Link]

-

Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2646. Available from: [Link]

-

Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(22), 8087. Available from: [Link]

-

El-Sayed, M. A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chembk.com [chembk.com]

- 14. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 15. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS number 109925-10-2

An In-depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (CAS No. 109925-10-2), a key heterocyclic building block. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, renowned for its diverse biological activities.[1][2] This document delves into the compound's chemical properties, synthesis, mechanistic pathways, and critical applications, with a particular focus on its role as a pivotal intermediate. Detailed experimental protocols are provided to guide researchers in its synthesis and derivatization. This guide is intended for researchers, chemists, and professionals in drug discovery and crop protection seeking to leverage this versatile molecule.

Introduction and Significance

The pyrazole ring system is a cornerstone in the development of bioactive compounds, with derivatives exhibiting a wide spectrum of pharmacological and agrochemical properties, including fungicidal, insecticidal, and herbicidal activities.[2][3] The specific compound, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, embodies a strategic combination of functional groups that make it a highly valuable synthetic intermediate.

Its structure is characterized by:

-

A 1,3-dimethylated pyrazole core , which imparts metabolic stability and defined stereoelectronic properties.

-

A 5-phenoxy group , which can modulate lipophilicity and participate in crucial interactions with biological targets.[4]

-

A 4-carbaldehyde (formyl) group , a versatile chemical handle that allows for a wide array of subsequent chemical transformations, such as condensation, oxidation, and the formation of imines or oximes.[4]

The primary significance of this compound lies in its established role as a precursor in the synthesis of potent agrochemicals, most notably the acaricide Fenpyroximate.[5] Furthermore, the broader class of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides has been identified as potent agonists of TGR5, a G-protein-coupled receptor, highlighting the potential of this scaffold in therapeutic drug development.[6]

Physicochemical Properties and Data

A summary of the key identifiers and properties for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is presented below.

| Property | Value | Source(s) |

| CAS Number | 109925-10-2 | [4][7][8] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [7][8][9] |

| Molecular Weight | 216.24 g/mol | [4][8][9] |

| Physical Form | Pale yellow solid | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, room temperature | [7] |

| InChI Key | WCLPDOWYSKMISR-UHFFFAOYSA-N | [7][9] |

| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | [9] |

Synthesis and Mechanistic Insights

The introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is most effectively achieved via the Vilsmeier-Haack reaction .[1][10][11] This reaction is a cornerstone of synthetic organic chemistry for the formylation of activated aromatic and heterocyclic systems.[11][12]

The Vilsmeier-Haack Reaction: A General Mechanism

The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[1][13] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole formylation.

Synthetic Pathway to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

While direct formylation of a phenoxy-pyrazole precursor is possible, a common and highly effective industrial route involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available chloro-substituted pyrazole carbaldehyde. A closely related synthesis for a methylated analog has been described, providing a reliable template for the target compound.[2]

The logical workflow starts with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with phenol in the presence of a base.

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SɴAr).

Applications in Agrochemicals and Drug Discovery

The primary industrial application of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is its role as a key intermediate in the synthesis of Fenpyroximate, a potent acaricide used to control mites and other pests in agriculture.[5] The synthesis involves the conversion of the carbaldehyde to its corresponding oxime, followed by etherification.

Caption: Role as a key intermediate in the synthesis of the acaricide Fenpyroximate.

This compound is also recognized as an environmental transformation product of Fenpyroximate, which is relevant for environmental fate and residue analysis studies.[9] The versatility of the pyrazole-carbaldehyde scaffold makes it a valuable starting point for generating libraries of novel compounds for high-throughput screening in both agrochemical and pharmaceutical research.[6]

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and serve as a robust starting point for laboratory synthesis.[2][5][14][15]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of the title compound from its 5-chloro precursor.

Objective: To synthesize 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde.

Materials:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.2 equivalents) in DMF.

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 equivalents) portion-wise at room temperature.

-

Precursor Addition: Add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) to the resulting mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 5-10 volumes).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel to yield the pure product.[2]

Protocol 2: Derivatization to the Corresponding Oxime

This protocol details the conversion of the title compound to its oxime, a key step towards Fenpyroximate.[5][15]

Objective: To synthesize Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.

Materials:

-

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium Acetate

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Dissolution: Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, reduce the volume of methanol under reduced pressure and add cold water to precipitate the product.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain the desired oxime.[5][15]

Characterization

The structural elucidation of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde and its derivatives is typically performed using a combination of standard spectroscopic techniques as reported for analogous compounds in the literature.[10][14][16]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework, respectively. Key signals include the aldehyde proton (~9-10 ppm) and the two methyl singlets.

-

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group (typically ~1670-1700 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm its structure.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure and packing in the solid state.[2][17]

Safety and Handling

Based on available safety data for this compound, appropriate precautions should be taken.[7]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements: P261, P264, P270, P271, P280. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]

References

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available from: [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Available from: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available from: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

-

PYRAZOLE-1,3-DIMETHYL-5-PHENOXY-4-OXIME | CAS#:110035-28-4. Chemsrc. Available from: [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available from: [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available from: [Link]

-

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2. PubChem. Available from: [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. National Institutes of Health (NIH). Available from: [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate. Available from: [Link]

-

Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime. ChemBK. Available from: [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. Available from: [Link]

-

Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. Available from: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

-

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Available from: [Link]

-

1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde. PubMed. Available from: [Link]

Sources

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 109925-10-2: 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carb… [cymitquimica.com]

- 5. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 6. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | 109925-10-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde molecular structure

An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Molecules built around this five-membered N-heteroaromatic ring exhibit a vast spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] This guide provides a detailed examination of a specific, highly functionalized derivative: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde . As a senior application scientist, my objective is to dissect this molecule's core characteristics, from its fundamental structure and synthesis to its significance as a key intermediate in the production of valuable agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Molecular Architecture and Physicochemical Profile

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (CAS No: 109925-10-2) is a polysubstituted pyrazole derivative.[4] Its structure is characterized by a central pyrazole ring functionalized with two methyl groups at the N1 and C3 positions, a phenoxy ether linkage at C5, and a reactive carbaldehyde (formyl) group at the C4 position.[4]

The spatial arrangement of these substituents is critical to its reactivity. X-ray crystallography studies on analogous compounds, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, reveal a significant dihedral angle between the plane of the pyrazole ring and the attached phenyl ring, typically ranging from 82° to 87°.[5][6] This near-perpendicular orientation minimizes steric hindrance and influences the molecule's intermolecular interactions in a crystal lattice.[5][6]

Caption: Vilsmeier-Haack synthesis workflow for the target molecule.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the electrophilic Vilsmeier reagent is exothermic and must be controlled. Stir the mixture at 0°C for 30-60 minutes.

-

Substrate Addition: Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. [7]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Isolation and Purification: The product will typically precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate/petroleum ether. [5]

Chemical Reactivity

The molecule's reactivity is dominated by the aldehyde group. This functional group is a gateway for numerous transformations, making the compound a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

-

Reduction: The aldehyde can be reduced to a primary alcohol ((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methanol) using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: It readily undergoes condensation with primary amines, hydrazines, and hydroxylamine to form imines, hydrazones, and oximes, respectively. The formation of the oxime is particularly significant (see Section 4).

Spectroscopic and Analytical Profile

Structural elucidation and confirmation rely on a combination of standard spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

|---|---|---|---|

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5-10.5 ppm | Deshielded proton attached to a carbonyl carbon. [8] |

| Aromatic Protons (Phenoxy) | δ 6.9-7.5 ppm | Protons on the phenyl ring. | |

| N-Methyl Protons (-N-CH₃) | δ 3.7-4.0 ppm | Methyl group attached to a nitrogen atom in the pyrazole ring. | |

| C-Methyl Protons (-C-CH₃) | δ 2.2-2.5 ppm | Methyl group attached to a carbon atom in the pyrazole ring. [8] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 180-190 ppm | Characteristic shift for an aldehyde carbon. |

| Aromatic Carbons | δ 110-160 ppm | Carbons of the pyrazole and phenoxy rings. | |

| Methyl Carbons | δ 10-40 ppm | Carbons of the N-methyl and C-methyl groups. | |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1680-1700 cm⁻¹ | Strong, characteristic absorption for a conjugated aldehyde. |

| C-O-C Stretch (Ether) | 1200-1250 cm⁻¹ | Asymmetric stretching of the aryl ether linkage. | |

| C=N / C=C Stretch | 1500-1600 cm⁻¹ | Aromatic ring stretching vibrations. |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 216.09 | Corresponding to the molecular formula C₁₂H₁₂N₂O₂. |

Significance and Applications in Research and Industry

While pyrazole carbaldehydes are broadly explored as precursors for compounds with anti-inflammatory or anticancer potential, the primary industrial application of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is as a crucial building block. [3][9] Specifically, it is a key intermediate in the synthesis of its oxime derivative, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine (CAS No: 110035-28-4). [10][11][12]This oxime is the penultimate precursor to Fenpyroximate , a widely used acaricide (miticide) for controlling spider mites in agriculture. [13] The synthesis involves a straightforward condensation reaction of the carbaldehyde with hydroxylamine hydrochloride in the presence of a base. [10][14]

Caption: Synthetic pathway from the core molecule to the acaricide Fenpyroximate.

This application underscores the molecule's industrial relevance. The precise arrangement of substituents on the pyrazole ring is essential for the biological activity of the final agrochemical product, making the synthesis of this specific carbaldehyde a critical industrial process.

Conclusion

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is more than just another heterocyclic compound; it is a highly engineered molecule with significant value. Its structure, defined by the strategic placement of methyl, phenoxy, and carbaldehyde groups on a stable pyrazole core, provides a unique combination of chemical stability and reactive potential. The Vilsmeier-Haack reaction offers an efficient and scalable route for its synthesis, a critical consideration for industrial applications. While the broader pyrazole family continues to fuel drug discovery pipelines, the primary and validated role of this specific molecule is as an indispensable intermediate in the synthesis of the acaricide Fenpyroximate. This technical guide highlights its structural integrity, synthetic accessibility, and functional importance, confirming its status as a key building block in applied organic chemistry.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 299-314. Retrieved January 5, 2026, from [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved January 5, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime. (2024, April 10). ChemBK. Retrieved January 5, 2026, from [Link]

-

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. (2025, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]

-

(PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]

-

Cas 110035-28-4,Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime. (n.d.). lookchem. Retrieved January 5, 2026, from [Link]

-

1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde. (2011, December 1). PubMed. Retrieved January 5, 2026, from [Link]

-

N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 5, 2026, from [Link]

-

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022, September 12). International Union of Crystallography. Retrieved January 5, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.. Retrieved January 5, 2026, from [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. 110035-28-4 CAS MSDS (Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 14. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime synthesis - chemicalbook [chemicalbook.com]

The Lynchpin Intermediate: A Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O₂)

Introduction: A Molecule at the Crossroads of Agrochemical and Pharmaceutical Innovation

In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, underpinning a multitude of biologically active compounds. Within this family, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde emerges as a pivotal intermediate, a molecular linchpin connecting fundamental synthesis to high-impact applications in both crop protection and human health. With the chemical formula C₁₂H₁₂N₂O₂, this seemingly unassuming carbaldehyde is a critical precursor to the potent acaricide Fenpyroximate and serves as a foundational template for the discovery of novel therapeutics, including agonists for the Takeda G-protein-coupled receptor 5 (TGR5).

This technical guide provides an in-depth exploration of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the causality behind synthetic strategies, the molecule's physicochemical properties, its established and potential biological significance, and detailed experimental protocols. Our objective is to furnish a comprehensive resource that not only informs but also empowers further innovation in the fields of agrochemical synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in research and development. While comprehensive experimental data for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is not consolidated in a single public source, the following table summarizes its known properties and predicted spectroscopic data based on its structure and analysis of closely related analogues.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂[1] |

| Molecular Weight | 216.24 g/mol [1] |

| CAS Number | 109925-10-2[1] |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.[2][3] |

| Melting Point | Not explicitly reported. The oxime derivative has a melting point of 133-135 °C, suggesting the carbaldehyde would have a distinct, likely lower, melting point.[2][3] |

| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: ~9.8-10.0 (s, 1H, -CHO), ~7.2-7.5 (m, 5H, Ar-H of phenoxy), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃). |

| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: ~185 (-CHO), ~155-160 (C-OAr), ~140-150 (pyrazole ring carbons), ~115-130 (phenoxy ring carbons), ~35 (N-CH₃), ~15 (C-CH₃). |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~1670-1690 (C=O stretch of aldehyde), ~1590-1600 (C=C and C=N stretching of pyrazole and aromatic rings), ~1200-1250 (Ar-O-C stretch). |

| Mass Spectrometry (Predicted) | ESI-MS: m/z 217.0977 [M+H]⁺. |

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde involves a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a halogenated pyrazole precursor.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct route to the title compound is the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a suitable base. The electron-withdrawing nature of the formyl group at the 4-position and the pyrazole ring itself activates the C5 position towards nucleophilic attack.

Caption: Synthetic pathway to the target compound via nucleophilic substitution.

Experimental Protocol: Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

This protocol is adapted from a reliable method for a closely related analogue and is expected to provide the title compound in good yield.[4]

Materials:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and phenol (1.2-1.5 equivalents) in DMF, add potassium hydroxide (2 equivalents) at room temperature.

-

Heat the resulting mixture to approximately 110-120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield the final product.

Self-Validation and Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base, promoting the nucleophilic attack of the phenoxide ion on the electron-deficient pyrazole ring. The excess of phenol and base ensures the complete conversion of the starting material. The aqueous workup removes the inorganic salts and excess base, while the extraction isolates the desired product. Recrystallization provides a high-purity final product.

The Vilsmeier-Haack Approach: An Alternative Synthetic Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the previously described nucleophilic substitution is more direct for this specific target, the Vilsmeier-Haack reaction is a cornerstone of pyrazole-4-carbaldehyde synthesis in general and warrants discussion.[5][6] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.

Caption: Vilsmeier-Haack formylation pathway for pyrazole-4-carbaldehyde synthesis.

Applications in Agrochemicals: The Gateway to Fenpyroximate

The primary industrial application of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is as a key intermediate in the synthesis of the acaricide Fenpyroximate.[7] Fenpyroximate is a potent contact insecticide and acaricide used to control a wide range of mites and other pests on various crops.[8][9]

Fenpyroximate: Mechanism of Action

Fenpyroximate belongs to the METI (Mitochondrial Electron Transport Inhibitor) class of insecticides.[10] Specifically, it inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[9][11][12] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the target pest.[8] The pyrazole-phenoxy moiety of the molecule is crucial for its binding to the target site.

Caption: Mechanism of action of Fenpyroximate.

Synthesis of Fenpyroximate from the Carbaldehyde Intermediate

The synthesis of Fenpyroximate from 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde proceeds via the formation of an oxime, followed by etherification.

Experimental Protocol: Synthesis of Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime

This protocol is a crucial step in the synthesis of Fenpyroximate.[2][3]

Materials:

-

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde in methanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Under stirring, add a solution of potassium hydroxide in water.

-

Heat the reaction mixture at 60 °C for 1 hour.

-

Remove the methanol under reduced pressure.

-

Cool the mixture and add water to precipitate the product.

-

Filter, wash with water, and dry to obtain the oxime.

The resulting oxime is then typically reacted with a suitable alkylating agent, such as tert-butyl 4-(bromomethyl)benzoate, to yield Fenpyroximate.[13]

Potential in Drug Discovery: A Scaffold for TGR5 Agonists

Beyond its role in agrochemicals, the 1,3-dimethyl-5-phenoxy-1H-pyrazole core has emerged as a promising scaffold in medicinal chemistry. Notably, derivatives of this structure, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[14]

TGR5 is a bile acid receptor that plays a crucial role in regulating glucose metabolism and energy expenditure.[15][16] Activation of TGR5 has been shown to improve glycemic control and increase energy expenditure, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[16][17] The discovery that pyrazole derivatives can potently activate this receptor opens up a new avenue for the development of novel therapeutics based on the 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde core.[14][15]

Caption: Therapeutic potential of pyrazole derivatives as TGR5 agonists.

Conclusion: A Versatile Building Block for Future Innovations

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde stands as a testament to the power of heterocyclic chemistry. Its role as a crucial intermediate in the synthesis of the widely used acaricide Fenpyroximate underscores its importance in modern agriculture. Simultaneously, the emergence of its derivatives as potent TGR5 agonists highlights its significant potential in the development of novel therapeutics for metabolic diseases. This dual applicability makes it a molecule of considerable interest to a broad spectrum of scientists.

This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key pyrazole derivative. By understanding the underlying chemistry and biological significance of this molecule, researchers are better equipped to leverage its potential in creating the next generation of agrochemicals and pharmaceuticals.

References

-

Fenpyroximate Response | EPA. (n.d.). Retrieved from [Link]

-

Fenpyroximate 5% EC Acarcides | B2B Manufacturer & Exporter - Peptech Biosciences Ltd. (n.d.). Retrieved from [Link]

-

Fenpyroximate | Insecticide Resistance Action Committee - IRAC. (n.d.). Retrieved from [Link]

-

Species-Specific Detoxification Metabolism of Fenpyroximate, a Potent Acaricide. (2025, August 7). Retrieved from [Link]

-

Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. (2013, March 1). Bioorganic & Medicinal Chemistry Letters, 23(5), 1407-1411. Retrieved from [Link]

-

Compound and compositions as TGR5 agonists: WO2012082947. (n.d.). Retrieved from [Link]

-

Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. (n.d.). Retrieved from [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (2011, December 1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3510. Retrieved from [Link]

-

What are the new molecules for TGR5 agonists? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022, January 27). RSC Medicinal Chemistry, 13(2), 209-221. Retrieved from [Link]

-

1,3-Dimethyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carbaldehyde - Crysdot LLC. (n.d.). Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 - PubChem. (n.d.). Retrieved from [Link]

-

Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime - ChemBK. (2024, April 10). Retrieved from [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (n.d.). Molecules, 21(3), 299. Retrieved from [Link]

-

Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016, February 27). Molecules, 21(3), 299. Retrieved from [Link]

-

fenpyroximate(193) - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Fenpyroximate (draft) Chemical name IUPAC: tert-butyl (E)-Æ-(1,3-dimethyl-5-phenoxypyra - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved from [Link]

-

Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde. (2011, December 1). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3510. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

data reports 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyra- zole-4-carbaldehyde. (2022, September 18). IUCrData, 7(10), x220924. Retrieved from [Link]

-

Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem. (n.d.). Retrieved from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 6). Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules, 23(1), 134. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology, 12, 663672. Retrieved from [Link]

-

Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. (n.d.). Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). RSC Advances, 5(102), 83783-83790. Retrieved from [Link]

-

PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). Retrieved from [Link]

Sources

- 1. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 4. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. peptechbio.com [peptechbio.com]

- 9. peptechbio.com [peptechbio.com]

- 10. irac-online.org [irac-online.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Compound and compositions as TGR5 agonists: WO2012082947 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 17. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name

An In-Depth Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Introduction

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group, renders it a versatile intermediate for the construction of more complex molecular architectures. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

Nomenclature and Identifiers:

-

IUPAC Name : 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde[2]

-

CAS Number : 109925-10-2[2]

-

Molecular Formula : C₁₂H₁₂N₂O₂[2]

-

Canonical SMILES : CN1N=C(C(=C1C)C=O)OC2=CC=CC=C2

-

InChIKey : WCLPDOWYSKMISR-UHFFFAOYSA-N[2]

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | PubChem[2] |

| Physical State | White powdery solid (for related oxime) | ChemicalBook[3] |

| Melting Point | 134-135 °C (for related oxime) | ChemicalBook[3][4] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and other organic solvents (for related oxime). | ChemicalBook[3][4] |

| Boiling Point | 359.4±42.0 °C (Predicted) | Echemi[5] |

| Density | 1.21 g/cm³ (Predicted) | ChemBK[3] |

Core Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic systems.[6][7]

Mechanism and Rationale:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7][8]

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution : The pyrazole ring, being a π-excessive system, acts as a nucleophile.[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole core.

-

Hydrolysis : The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.[8]

Synthetic Workflow Diagram:

Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[6][8][9]

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate : Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.[8]

-

Workup : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization and Extraction : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde.[1]

Applications in Drug Development and Agrochemicals

The true value of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde lies in its role as a versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations.

1. Intermediate for Acaricides:

This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent acaricide (mite-killer) used in agriculture.[4] The synthesis involves the conversion of the aldehyde group into an oxime, followed by further elaboration.

-

Reaction : The carbaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (like potassium hydroxide) in a solvent such as methanol.[3][4] This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine .[10]

2. Precursor for Novel Therapeutic Agents:

The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as a starting point for generating libraries of compounds for biological screening.

-

TGR5 Agonists : A notable application is in the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases. Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides starting from the carbaldehyde.[11] This involved oxidizing the aldehyde to a carboxylic acid, followed by amide coupling reactions to generate a diverse library of drug candidates. The study highlighted how this scaffold could be rapidly optimized to produce compounds with high functional activity.[11]

Diagram of Synthetic Utility:

Sources

- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the development of agrochemicals and pharmaceuticals. The synthesis is primarily a two-step process commencing with the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This is followed by a nucleophilic aromatic substitution, akin to a Williamson ether synthesis, to introduce the phenoxy moiety. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance and applications of this class of compounds, particularly their role in the synthesis of the acaricide Fenpyroximate.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Within this versatile class, pyrazole-4-carbaldehydes are particularly valuable as synthetic intermediates.[5] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures and the synthesis of diverse compound libraries for drug discovery and agrochemical development.[1][3]

The target molecule of this guide, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, is a critical building block in the commercial production of Fenpyroximate, a potent acaricide used to control mites in a variety of crops.[6] The purity and efficient synthesis of this intermediate directly impact the yield and quality of the final active ingredient. This guide, therefore, aims to provide researchers and process chemists with a comprehensive understanding of its synthesis, grounded in mechanistic principles and practical, validated protocols.

Overall Synthetic Strategy

The most efficient and widely adopted pathway to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde involves a two-stage process. The first stage establishes the pyrazole-4-carbaldehyde core through a Vilsmeier-Haack reaction, which concurrently chlorinates the 5-position. The second stage involves the displacement of this chloro group with a phenoxide ion.

Caption: Overall two-step synthesis workflow.

Mechanistic Insights and Causality

Step 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃).[9][10]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[10]

-

Electrophilic Attack: The starting material, 1,3-dimethyl-1H-pyrazol-5(4H)-one, exists in tautomeric forms. Its enol tautomer is electron-rich and acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs at the C4 position, which is the most nucleophilic site on the pyrazole ring.[11]

-

Chlorination and Aromatization: The reaction with POCl₃ not only facilitates formylation but also converts the hydroxyl group at the C5 position into a chloro group, a good leaving group. Subsequent elimination and rearomatization lead to the formation of an iminium salt intermediate.

-

Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8][9]

Caption: Simplified Vilsmeier-Haack reaction mechanism.

The choice of 1,3-dimethyl-1H-pyrazol-5(4H)-one as a starting material is strategic. It is readily available and its structure facilitates a dual functionalization in a single pot: formylation at the electron-rich C4 position and chlorination at C5, directly producing the ideal precursor for the subsequent step.[12]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the phenoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is distinct from the more common SN2 mechanism and is characteristic of aryl halides bearing electron-withdrawing groups.[13]

Mechanism:

-

Formation of the Nucleophile: A base, such as potassium hydroxide (KOH), deprotonates phenol to form the more nucleophilic phenoxide anion.

-

Nucleophilic Attack and Meisenheimer Complex Formation: The phenoxide anion attacks the electron-deficient carbon atom at the C5 position of the pyrazole ring, which is activated by the electron-withdrawing aldehyde group at C4 and the inherent electron-withdrawing nature of the pyrazole ring itself. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure and Aromatization: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step. The final product, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, is formed.

The use of a polar aprotic solvent like DMF is advantageous as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[14]

Detailed Experimental Protocols

Synthesis of Intermediate: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazolones.[12][15]

Materials & Reagents:

-

1,3-Dimethyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl trichloride (POCl₃)

-

Ethyl acetate

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (60 mmol). Cool the flask in an ice bath to 0 °C (273 K).

-

Slowly add phosphoryl trichloride (90 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the resulting mixture at 0 °C (273 K) for an additional 20 minutes.

-

To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition, remove the ice bath and heat the reaction mixture to 90 °C (363 K) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 ml of crushed ice/cold water.

-

Neutralize the mixture to pH 7 by the slow addition of a sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (3 x 30 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | [12] |

| Reagents | POCl₃, DMF | [12] |

| Temperature | 0 °C (273 K) then 90 °C (363 K) | [12] |

| Reaction Time | 4 hours | [12] |

| Typical Yield | Not explicitly stated, but generally good for Vilsmeier reactions. | [11] |

Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

This protocol is based on the Williamson ether synthesis-type reaction of a chloropyrazole with a phenol.[14]

Materials & Reagents:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol (or substituted phenol, e.g., 3-methylphenol)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Cold water

Procedure:

-

To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (30 mmol) and phenol (48 mmol) in DMF (30 ml), add potassium hydroxide (60 mmol) at room temperature.

-

Heat the resulting mixture to 115 °C (388 K) for 6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the solution and pour it into 100 ml of cold water.

-

Extract the product with ethyl acetate (3 x 60 ml).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the resulting residue from an ethyl acetate/petroleum ether mixture to obtain colorless crystals of the final product.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | [14] |

| Reagents | Phenol, KOH, DMF | [14] |

| Temperature | 115 °C (388 K) | [14] |

| Reaction Time | 6 hours | [14] |

| Typical Yield | Good to excellent. | [14] |

Conclusion and Future Outlook

The synthetic pathway detailed herein provides a robust and efficient route to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction proves to be a highly effective method for the simultaneous formylation and chlorination of the pyrazolone precursor, while the subsequent nucleophilic aromatic substitution allows for the versatile introduction of various phenoxy moieties. This versatility is crucial for creating analogs for structure-activity relationship (SAR) studies in drug and agrochemical discovery programs. Understanding the underlying mechanisms of these cornerstone reactions is paramount for optimizing reaction conditions, improving yields, and troubleshooting potential synthetic challenges. As the demand for novel, effective, and safe agrochemicals and pharmaceuticals continues to grow, the importance of efficient and scalable syntheses for key intermediates like 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde will only increase.

References

- 1. researchgate.net [researchgate.net]